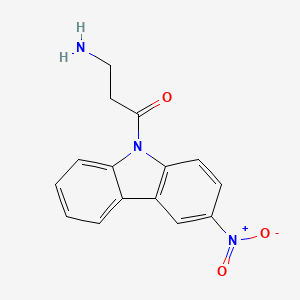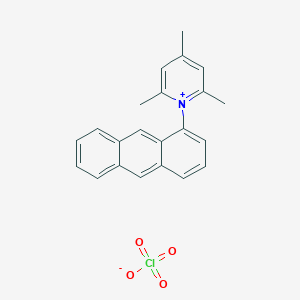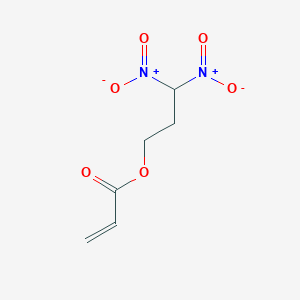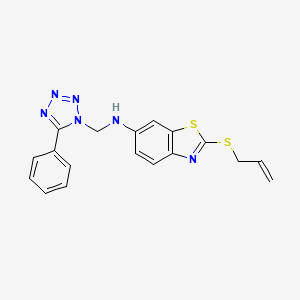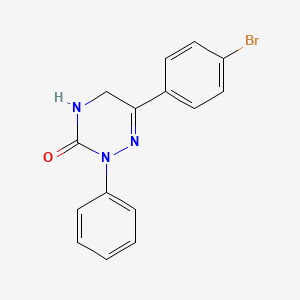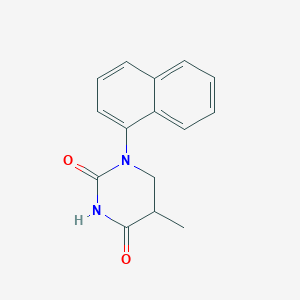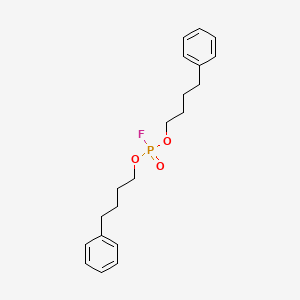
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid is a compound with the molecular formula C5H16O2Si2. It is also known by its chemical name, 1,1,3,3,3-pentamethyldisiloxan-1-ol. This compound is characterized by the presence of both silicon and oxygen atoms, making it a part of the organosilicon compounds family. It is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of chloropentamethyldisiloxane with water under controlled conditions. The reaction typically requires a catalyst and is carried out at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using specialized equipment to ensure purity and consistency. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other organosilicon compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes .
Scientific Research Applications
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for various biological studies.
Industry: The compound is employed in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism by which hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid exerts its effects involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound allow it to participate in a range of chemical reactions, influencing the pathways and processes in which it is involved. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid can be compared with other similar compounds such as:
Trimethylsilanol: Another organosilicon compound with similar properties but different reactivity.
Hexamethyldisiloxane: A related compound with a different molecular structure and applications.
Pentamethyldisiloxane: Similar in structure but with distinct chemical behavior and uses
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.
Properties
CAS No. |
82389-59-1 |
|---|---|
Molecular Formula |
C6H20O5SSi2 |
Molecular Weight |
260.46 g/mol |
IUPAC Name |
hydroxy-dimethyl-trimethylsilyloxysilane;methanesulfonic acid |
InChI |
InChI=1S/C5H16O2Si2.CH4O3S/c1-8(2,3)7-9(4,5)6;1-5(2,3)4/h6H,1-5H3;1H3,(H,2,3,4) |
InChI Key |
UUWHHYJOSDVDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)
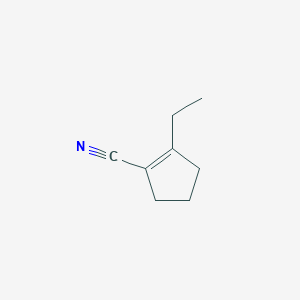

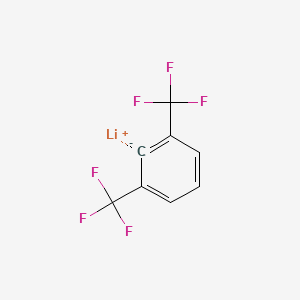
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
